molecular formula C31H53N11O12 B12607242 L-Seryl-L-seryl-L-seryl-L-histidyl-L-leucyl-L-asparaginyl-L-lysine CAS No. 883904-27-6

L-Seryl-L-seryl-L-seryl-L-histidyl-L-leucyl-L-asparaginyl-L-lysine

Cat. No.: B12607242
CAS No.: 883904-27-6
M. Wt: 771.8 g/mol
InChI Key: FUIJNXHQNQKNDO-FQJIPJFPSA-N
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Description

L-Seryl-L-seryl-L-seryl-L-histidyl-L-leucyl-L-asparaginyl-L-lysine is a peptide composed of eight amino acids. This compound is characterized by its sequence of serine, histidine, leucine, asparagine, and lysine residues. Peptides like this one are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-seryl-L-seryl-L-histidyl-L-leucyl-L-asparaginyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-seryl-L-seryl-L-histidyl-L-leucyl-L-asparaginyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The serine and histidine residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine-derived aldehydes.

Scientific Research Applications

L-Seryl-L-seryl-L-seryl-L-histidyl-L-leucyl-L-asparaginyl-L-lysine has several scientific research applications:

    Chemistry: Studied for its unique sequence and potential to form stable structures.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactivity.

    Industry: Used in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Seryl-L-seryl-L-seryl-L-histidyl-L-leucyl-L-asparaginyl-L-lysine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context.

Comparison with Similar Compounds

Properties

CAS No.

883904-27-6

Molecular Formula

C31H53N11O12

Molecular Weight

771.8 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid

InChI

InChI=1S/C31H53N11O12/c1-15(2)7-19(26(48)40-21(9-24(34)46)28(50)37-18(31(53)54)5-3-4-6-32)38-27(49)20(8-16-10-35-14-36-16)39-29(51)23(13-45)42-30(52)22(12-44)41-25(47)17(33)11-43/h10,14-15,17-23,43-45H,3-9,11-13,32-33H2,1-2H3,(H2,34,46)(H,35,36)(H,37,50)(H,38,49)(H,39,51)(H,40,48)(H,41,47)(H,42,52)(H,53,54)/t17-,18-,19-,20-,21-,22-,23-/m0/s1

InChI Key

FUIJNXHQNQKNDO-FQJIPJFPSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)N

Origin of Product

United States

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